perfluoroallylfluorosulfate

Catalog No.
S1909182
CAS No.
67641-28-5
M.F
C3F6O3S
M. Wt
230.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
perfluoroallylfluorosulfate

CAS Number

67641-28-5

Product Name

perfluoroallylfluorosulfate

IUPAC Name

1,1,2,3,3-pentafluoro-3-fluorosulfonyloxyprop-1-ene

Molecular Formula

C3F6O3S

Molecular Weight

230.09 g/mol

InChI

InChI=1S/C3F6O3S/c4-1(2(5)6)3(7,8)12-13(9,10)11

InChI Key

LIZZWVXXYAALGG-UHFFFAOYSA-N

SMILES

C(=C(F)F)(C(OS(=O)(=O)F)(F)F)F

Canonical SMILES

C(=C(F)F)(C(OS(=O)(=O)F)(F)F)F

The exact mass of the compound Perfluoroallyl fluorosulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Perfluoroallyl fluorosulfate (FAFS, CAS 67641-28-5) is a highly electrophilic building block primarily utilized in the synthesis of perfluoroallyl ethers, ion-exchange membrane monomers, and complex fluoroallylic compounds [1]. Synthesized directly via the boron-catalyzed insertion of sulfur trioxide into hexafluoropropylene (HFP), FAFS features a terminal perfluorinated double bond coupled with a highly labile fluorosulfate (-OSO2F) leaving group [2]. In industrial and advanced laboratory settings, it is procured as a highly efficient alternative to standard perfluoroallyl halides for nucleophilic substitution reactions, enabling the scalable production of critical perfluoropolymers, Nafion analogs, and specialty fluorinated surfactants under milder conditions [1].

Substituting FAFS with generic perfluoroallyl halides, such as perfluoroallyl chloride or bromide, fundamentally compromises synthesis efficiency and product yield in nucleophilic displacement reactions [1]. The fluorosulfate moiety (-OSO2F) is an exceptionally effective leaving group, significantly outperforming chloride and bromide in facilitating nucleophilic attack by alcohols, alkoxides, and halide salts. Attempting to use perfluoroallyl chloride for the synthesis of complex perfluoroallyl ethers often requires harsher reaction conditions, longer times, and results in lower selectivities due to competing side reactions. Furthermore, FAFS allows for direct, room-temperature conversion to perfluoroallyl iodide—a critical intermediate—whereas generic substitutes require complex, multi-step halogen exchange processes that reduce overall throughput and increase procurement costs for downstream fluoropolymer manufacturing [1].

Enhanced Leaving Group Efficacy in Nucleophilic Substitution

The utility of FAFS is defined by the high reactivity of the -OSO2F leaving group compared to standard halogens. In the synthesis of perfluoroallyl ethers and halides via nucleophilic displacement, FAFS readily reacts under mild conditions. For instance, the conversion of FAFS to perfluoroallyl iodide using sodium iodide proceeds at 20–25 °C, achieving an 80% yield within 3 hours[1]. In contrast, achieving similar substitutions with perfluoroallyl chloride requires elevated temperatures and extended reaction times, often with significantly lower yields due to the poor leaving ability of the chloride ion. This makes FAFS the preferred electrophile for rapid functionalization.

Evidence DimensionHalogen exchange / Nucleophilic substitution yield
Target Compound Data80% yield of perfluoroallyl iodide at 20–25 °C in 3 hours
Comparator Or BaselinePerfluoroallyl chloride (requires harsh heating and extended times for similar displacement)
Quantified DifferenceEnables high-yield (80%) substitution at room temperature vs. elevated temperatures required for chlorides
ConditionsNaI in acetone, 20–25 °C, 3 hours

Procurement of FAFS eliminates the need for harsh reaction conditions and complex purification steps when synthesizing downstream perfluoroallyl iodides and ethers.

Scalable One-Step Synthesis from Hexafluoropropylene

A major procurement advantage of FAFS is its scalable, single-step synthesis from inexpensive hexafluoropropylene (HFP) and sulfur trioxide. When mediated by a boron catalyst (e.g., BF3 or B(OCH3)3), the reaction yields FAFS in 40–60% yield with >60% selectivity [1]. Without the boron catalyst, the reaction predominantly yields the less synthetically versatile HFP sultone via [2+2] cycloaddition. This direct, high-selectivity insertion pathway makes FAFS a highly accessible and cost-effective bulk precursor compared to multi-step syntheses required for other perfluoroallylating agents.

Evidence DimensionProduct selectivity in HFP + SO3 reaction
Target Compound Data>60% selectivity for FAFS (with 0.5 wt% boron catalyst)
Comparator Or BaselineUncatalyzed reaction (yields primarily HFP sultone)
Quantified Difference>60% shift in selectivity from sultone to FAFS
ConditionsHFP + SO3 with 0.5 wt% boron-based catalyst vs. no catalyst

The catalyzed synthesis route ensures FAFS can be procured as a scalable, cost-effective building block for industrial fluoropolymer production.

Versatile Reactivity: Addition/Elimination vs. Nucleophilic Substitution

FAFS demonstrates highly differentiated dual-reactivity pathways that can be tuned based on the nucleophile and conditions, a feature not present in simpler fluorinated building blocks. When reacted with sodium perfluorophenolate, FAFS undergoes addition/elimination to yield the perfluoroallyl ether with 90% selectivity. Conversely, using calcium phenolate shifts the pathway to nucleophilic substitution at the sulfur atom, yielding the sulfate ester with 87% selectivity [1]. This tunable regiochemistry allows chemists to selectively synthesize either functionalized allyl ethers or complex sulfate esters from a single procured precursor.

Evidence DimensionReaction pathway selectivity
Target Compound Data90% Addition/Elimination selectivity (with Sodium perfluorophenolate)
Comparator Or Baseline87% Nucleophilic Substitution selectivity (with Calcium phenolate)
Quantified DifferenceTunable 77–80% shift in reaction pathway based on counterion selection
ConditionsPhenolate salts reacting with FAFS

Buyers can utilize a single compound to access completely divergent classes of fluorinated molecules simply by altering the reaction counterion, reducing the need to procure multiple distinct precursors.

Synthesis of Perfluoroallyl Ethers for Ion-Exchange Membranes

FAFS is the premier precursor for synthesizing complex perfluoroallyl ethers, which are critical monomers for Nafion-type proton exchange membranes used in fuel cells and electrolysis [1]. Its highly reactive leaving group allows for efficient coupling with fluorinated alkoxides that would otherwise fail or proceed poorly with perfluoroallyl chloride.

Production of Perfluoroallyl Iodide for Radical Polymerizations

Due to its highly labile fluorosulfate group, FAFS is the optimal starting material for the room-temperature, high-yield synthesis of perfluoroallyl iodide [2]. This downstream iodide is a key intermediate for radical polymerizations and the development of specialized fluorinated surfactants.

Development of Novel Fluoroallylic Building Blocks

FAFS's tunable reactivity—capable of both Addition/Elimination and Nucleophilic Substitution—makes it ideal for R&D settings focused on synthesizing new diallyl-fluoroalkyl peroxides, fluorinated acyl fluorides, and specialized fluoropolymers from a single, versatile precursor [3].

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Last modified: 08-16-2023

Explore Compound Types